REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[CH:4][C:3]=1[CH3:10].[CH:11]([Mg]Br)([CH3:13])[CH3:12].Cl.CC[O:19]CC>C1C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[O:19])[CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[CH3:10]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C#N)C=C1)C
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Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Br
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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at room temperature
|
Type
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TEMPERATURE
|
Details
|
The solution was then heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
It was then heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 2 hours with vigorous mechanical stirring
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude was purified by Kugelrohr distillation (110-130° C./0.1 Torr)
|
Type
|
CUSTOM
|
Details
|
Contaminated fractions were further purified by chromatography on silica gel (cyclohexane/EtOAc)
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |